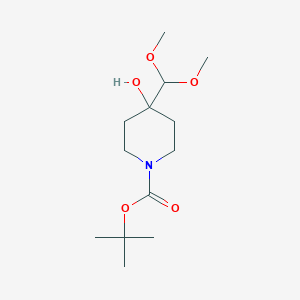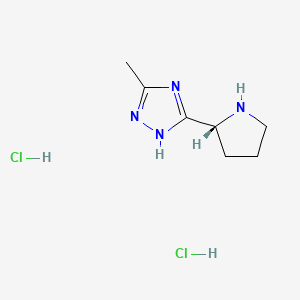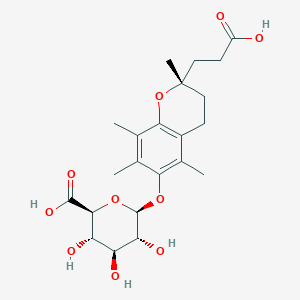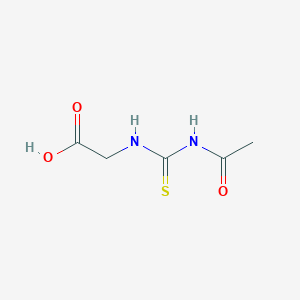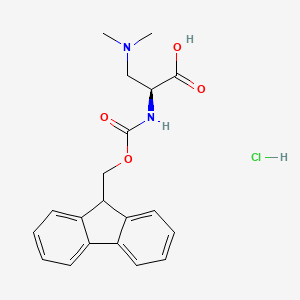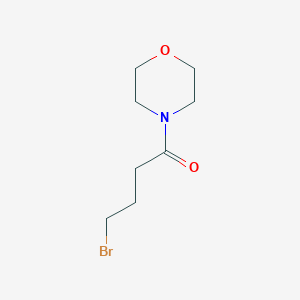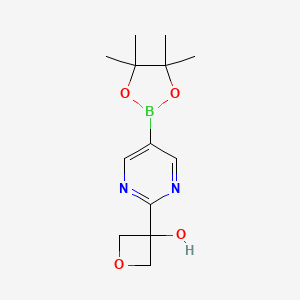
3-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxetan-3-ol is a complex organic compound that features a pyrimidine ring substituted with a boronate ester and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxetan-3-ol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Boronate Ester: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Formation of the Oxetane Ring: The oxetane ring can be formed through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrimidine ring or the boronate ester, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the pyrimidine ring or boronate ester.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, the compound can be used as a probe or a ligand due to its unique structural features. It may interact with specific biological targets, making it useful in studying biochemical pathways.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate or a pharmacophore. Its unique structure may impart specific biological activities, making it a candidate for further drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 3-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxetan-3-ol exerts its effects depends on its application. In chemical reactions, the boronate ester group can participate in cross-coupling reactions, while the oxetane ring can undergo ring-opening reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features a benzene ring instead of a pyrimidine or pyridine ring.
Uniqueness
The uniqueness of 3-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxetan-3-ol lies in its combination of a pyrimidine ring, a boronate ester, and an oxetane ring
Propiedades
Fórmula molecular |
C13H19BN2O4 |
|---|---|
Peso molecular |
278.11 g/mol |
Nombre IUPAC |
3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxetan-3-ol |
InChI |
InChI=1S/C13H19BN2O4/c1-11(2)12(3,4)20-14(19-11)9-5-15-10(16-6-9)13(17)7-18-8-13/h5-6,17H,7-8H2,1-4H3 |
Clave InChI |
TYIQGLGKJWHRFR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3(COC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)

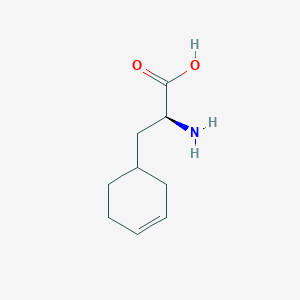
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
